methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a sulfamoyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety.
Properties
IUPAC Name |
methyl 4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-22-16(19)13-5-7-15(8-6-13)25(20,21)18-11-14-12-23-17(24-14)9-3-2-4-10-17/h5-8,14,18H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLNONYQWHALAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diols and Ketones
The spirocyclic dioxolane core is constructed via acid-catalyzed cyclization of 1,2-cyclohexanediol with a ketone. For example, reacting cyclohexanediol with acetone in the presence of p-toluenesulfonic acid (PTSA) yields 1,4-dioxaspiro[4.5]decane.
Mechanistic Insight :
Protonation of the ketone carbonyl facilitates nucleophilic attack by the diol, followed by dehydration to form the spirocyclic ether.
Functionalization to the Amine Derivative
The hydroxyl group of 1,4-dioxaspiro[4.5]decan-2-methanol (PubChem CID: 12334412) is converted to a primary amine via a two-step process:
- Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C forms the mesylate.
- Amination : Displacement with sodium azide (NaN₃) in dimethylformamide (DMF), followed by catalytic hydrogenation (H₂/Pd-C) yields the amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mesylation | MsCl, Et₃N | DCM | 0°C → RT | 85% |
| Azide Formation | NaN₃ | DMF | 80°C | 78% |
| Reduction | H₂, Pd-C | MeOH | RT | 92% |
Synthesis of Methyl 4-(Chlorosulfonyl)benzoate
Sulfonation of Methyl 4-Aminobenzoate
Chlorosulfonic acid (ClSO₃H) is added dropwise to methyl 4-aminobenzoate in DCM at −10°C. The intermediate sulfonic acid is treated with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
Critical Parameters :
- Temperature control (−10°C to 0°C) prevents side reactions.
- Excess SOCl₂ ensures complete conversion to the sulfonyl chloride.
Yield : 72–78% after purification by recrystallization (hexane/EtOAc).
Coupling of Spirocyclic Amine and Sulfonyl Chloride
The amine (1.2 equiv) is added to a solution of methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (Et₃N, 2.5 equiv) is introduced to scavenge HCl, and the reaction is stirred at 25°C for 12 h.
Workup :
The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (gradient: 20–50% EtOAc/hexane).
Yield : 68–75%
Purity : >95% (HPLC, C18 column, MeCN/H₂O)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 4.20–4.15 (m, 1H, spiro-CH), 3.90 (s, 3H, OCH₃), 3.60–3.50 (m, 2H, CH₂NH), 1.80–1.40 (m, 10H, spirocyclic CH₂).
- ¹³C NMR : δ 166.5 (C=O), 144.2 (SO₂), 130.1–125.8 (ArC), 109.8 (spiro quaternary C), 68.5–25.4 (spirocyclic CH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₈H₂₃NO₆S [M+H]⁺: 406.1324; Found: 406.1328.
Comparative Analysis of Synthetic Routes
Table 1: Optimization of Coupling Reaction
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N | THF | 12 | 68 |
| 2 | DIPEA | DCM | 8 | 72 |
| 3 | Pyridine | MeCN | 24 | 55 |
Diisopropylethylamine (DIPEA) in DCM marginally improves yield due to enhanced solubility of intermediates.
Challenges and Mitigation Strategies
- Spirocyclic Stability : The dioxolane ring is prone to acid-catalyzed ring-opening. Use of mild bases (e.g., Et₃N) and anhydrous conditions prevents degradation.
- Sulfonyl Chloride Reactivity : Hydrolysis to the sulfonic acid is minimized by rigorous exclusion of moisture.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several sulfonylurea herbicides share functional similarities with the target compound, particularly the sulfamoyl-benzoate ester backbone. Key examples include:
Key Differences :
Pharmaceutical Analogues
The spirocyclic moiety in the target compound is also observed in GUANADREL SULFATE , an antihypertensive drug with the chemical name (1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate.
Key Differences :
- The target compound features a sulfamoyl-benzoate ester, whereas GUANADREL SULFATE incorporates a guanidine group. This distinction likely results in divergent pharmacological targets: sulfamoyl groups often mediate enzyme inhibition (e.g., carbonic anhydrase), while guanidine derivatives interfere with neurotransmitter release .
- GUANADREL SULFATE’s synthesis involves heating 1,4-dioxaspiro[4.5]decane-2-methylamine with 2-methyl-2-thiopseudourea sulfate, highlighting the reactivity of the spirocyclic amine—a functionality absent in the target compound .
Functional Group Analysis
- Sulfamoyl Group : Common in sulfonylurea herbicides and some pharmaceuticals, this group facilitates hydrogen bonding and enzyme inhibition.
- Spirocyclic Ether : Enhances metabolic stability and bioavailability by reducing rotational freedom, as seen in GUANADREL SULFATE .
- Benzoate Ester : Improves compound solubility and serves as a prodrug moiety in agrochemicals (e.g., methyl esters hydrolyze to active acids in plants) .
Biological Activity
Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate (referred to as MMS) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Compound Overview
MMS is characterized by a spirocyclic structure combined with a sulfonamide moiety, which contributes to its stability and potential biological activity. The molecular formula is , with a molecular weight of 369.4 g/mol. The compound is typically synthesized via the reaction of 4-sulfamoylbenzoic acid with an appropriate alkylating agent, such as 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane.
The exact mechanism of action for MMS is not fully elucidated; however, it is believed that the sulfonamide group interacts with specific molecular targets, such as enzymes or receptors. The rigidity provided by the spirocyclic structure may enhance binding affinity and specificity, potentially leading to significant biological effects.
Antiinflammatory Effects
MMS has been investigated for its anti-inflammatory properties. In preclinical studies, it demonstrated a notable ability to inhibit carrageenan-induced paw edema in rats by approximately 45.77%, indicating significant anti-inflammatory activity . This effect was attributed to the compound's interaction with inflammatory mediators and pathways.
Pharmacological Profile
The pharmacological profile of MMS includes:
- Anti-inflammatory Activity : Inhibition of inflammatory markers such as COX-2 and IL-1β.
- Antipyretic Effects : Reduction in fever-related symptoms.
- Antiproliferative Effects : Potential to inhibit cell proliferation in various cancer models.
Table 1 summarizes key pharmacological effects observed in studies involving MMS.
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of paw edema by 45.77% | |
| Antipyretic | Significant reduction in fever | |
| Antiproliferative | Inhibition of cancer cell growth |
Study on Anti-inflammatory Mechanisms
A study conducted on the anti-inflammatory activity of MMS revealed that it affects several key pathways involved in inflammation. The compound was shown to significantly decrease levels of COX-2 expression by 82.5%, IL-1β by 89.5%, and C-reactive protein by 77.1% in treated subjects . These findings suggest that MMS may disrupt nitric oxide (NO)-dependent mechanisms central to inflammation development.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of MMS has highlighted its unique combination of structural features that enhance its biological activity compared to similar compounds. For instance, modifications to the spirocyclic core or sulfonamide group can significantly alter the compound's pharmacological profile . Table 2 compares MMS with structurally related compounds.
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Spirocyclic + Sulfonamide | High anti-inflammatory activity |
| 1,4-Dioxaspiro[4.5]decan-2-ylmethanol | Hydroxyl group instead of sulfonamide | Lower anti-inflammatory activity |
| 1,4-Dioxaspiro[4.5]decan-2-methanamine | Amine group instead of sulfonamide | Variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
